REACTION_CXSMILES
|
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.[OH-].[Na+].[C:12]([OH:19])(=[O:18])[CH2:13][CH2:14][C:15]([CH3:17])=[O:16].Cl>CCO>[CH3:9][C:1]1[CH:6]=[CH:5][C:4]([CH:7]=[CH:17][C:15](=[O:16])[CH2:14][CH2:13][C:12]([OH:19])=[O:18])=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
39.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C=O)C
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
39.5 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)C)(=O)O
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The resulting clear solution is poured into ice
|
Type
|
CUSTOM
|
Details
|
The resulting gum obtained
|
Type
|
CUSTOM
|
Details
|
is crystallised with acetone/water
|
Type
|
CUSTOM
|
Details
|
recrystallised from CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C=CC(CCC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: CALCULATEDPERCENTYIELD | 19.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |